molecular formula C20H14Cl2N2O2 B5981571 3-chloro-N-(3-chlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide

3-chloro-N-(3-chlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B5981571
M. Wt: 385.2 g/mol
InChI Key: OPHKMUHRCOJOGT-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with multiple functional groups, including chloro, benzoyl, and methylpyridinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the acylation of 3-chlorobenzoyl chloride with 3-methylpyridin-2-amine, followed by the introduction of the second chloro group through electrophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace the chloro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Medicine: Its pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound might be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-chlorobenzoyl)-N-(2-methylpyridin-2-yl)benzamide
  • 3-chloro-N-(3-chlorobenzoyl)-N-(4-methylpyridin-2-yl)benzamide
  • 3-chloro-N-(3-chlorobenzoyl)-N-(3-methylpyridin-3-yl)benzamide

Uniqueness

Compared to similar compounds, 3-chl

Properties

IUPAC Name

3-chloro-N-(3-chlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c1-13-5-4-10-23-18(13)24(19(25)14-6-2-8-16(21)11-14)20(26)15-7-3-9-17(22)12-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHKMUHRCOJOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N(C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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